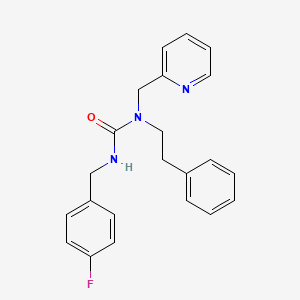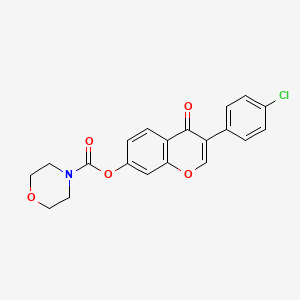![molecular formula C21H18ClN5OS B2602079 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,5-dimethylphenyl)acetamide CAS No. 852373-15-0](/img/structure/B2602079.png)
2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,5-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,5-dimethylphenyl)acetamide” is a derivative of 1,2,4-triazole . 1,2,4-Triazoles are a class of heterocyclic compounds that have been the focus of interest among organic and medicinal chemists due to their broad spectrum of biological activities . They are known to exhibit antifungal, antibacterial, anticancer, anticonvulsant, antituberculosis, antiviral, antiparasitic, analgesic, and anti-inflammatory properties .
Molecular Structure Analysis
1,2,4-Triazole has a molecular formula of C2H3N3 and exists in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the former being more stable . The specific molecular structure of “this compound” is not available in the retrieved papers.Wissenschaftliche Forschungsanwendungen
Heterocyclic Compounds Synthesis
Heterocyclic compounds, including pyridazine and triazolo-pyridazine analogs, have shown significant importance in medicinal chemistry due to their diverse pharmaceutical properties. A study by Sallam et al. (2021) synthesized a compound related to this chemical family, highlighting the process and importance of these compounds in drug discovery and development. This study emphasizes the relevance of such chemical structures in creating new therapeutic agents (Sallam et al., 2021).
Antimicrobial and Antioxidant Activities
The synthesis and biological evaluation of novel heterocyclic compounds, including triazolopyridine and pyridotriazine derivatives, are of significant interest. Flefel et al. (2018) explored the synthesis of novel pyridine derivatives, demonstrating their antimicrobial and antioxidant activities. This research contributes to the understanding of how structural modifications in such compounds can lead to potential antimicrobial and antioxidant agents (Flefel et al., 2018).
Insecticidal Assessment
Research into heterocyclic compounds incorporating a thiadiazole moiety against agricultural pests such as the cotton leafworm, Spodoptera littoralis, showcases the potential of these compounds in pest management. Fadda et al. (2017) synthesized new derivatives and assessed their insecticidal properties, indicating the role of such chemical structures in developing new insecticides (Fadda et al., 2017).
Medicinal Chemistry Applications
In medicinal chemistry, the synthesis of compounds with specific heterocyclic frameworks is crucial for the discovery of drugs with targeted biological activities. The preparation of triazolo-pyrimidines as potential antiasthma agents by Medwid et al. (1990) exemplifies the application of such chemical structures in designing drugs aimed at treating specific conditions. These compounds were found to act as mediator release inhibitors, indicative of their potential in asthma treatment (Medwid et al., 1990).
Eigenschaften
IUPAC Name |
2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5OS/c1-13-3-4-14(2)17(11-13)23-19(28)12-29-20-10-9-18-24-25-21(27(18)26-20)15-5-7-16(22)8-6-15/h3-11H,12H2,1-2H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQHFWZBSPWNMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(6-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2602000.png)
![1-[4-(2,6-Difluorobenzoyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2602002.png)
![2-phenyl-7-(4-propylpiperazine-1-carbonyl)-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2602004.png)
![2-chloro-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2602005.png)
![{2-Azabicyclo[2.1.1]hexan-1-yl}(phenyl)methanol hydrochloride](/img/structure/B2602006.png)


carbonyl]amino}ethyl)amino}acetic acid](/img/structure/B2602010.png)




![2-(2-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B2602019.png)
